molecular formula C16H17N3O3S B12926990 N-(4-((4-Carbamoylphenyl)amino)-4-oxobutyl)thiophene-3-carboxamide

N-(4-((4-Carbamoylphenyl)amino)-4-oxobutyl)thiophene-3-carboxamide

Cat. No.: B12926990
M. Wt: 331.4 g/mol
InChI Key: UANGJHYHGWKFEV-UHFFFAOYSA-N
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Description

N-(4-((4-Carbamoylphenyl)amino)-4-oxobutyl)thiophene-3-carboxamide is a complex organic compound that features a thiophene ring, a carboxamide group, and a carbamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-Carbamoylphenyl)amino)-4-oxobutyl)thiophene-3-carboxamide typically involves multiple steps One common approach is to start with the thiophene-3-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride The acid chloride is then reacted with 4-aminobenzamide to form the amide bond

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-((4-Carbamoylphenyl)amino)-4-oxobutyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The amide and carbamoyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides or carbamates.

Scientific Research Applications

N-(4-((4-Carbamoylphenyl)amino)-4-oxobutyl)thiophene-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and reactivity.

    Materials Science: Its ability to form stable complexes makes it useful in the development of new materials.

    Biological Research: It is used as a probe to study various biological processes due to its ability to interact with specific proteins and enzymes.

Mechanism of Action

The mechanism of action of N-(4-((4-Carbamoylphenyl)amino)-4-oxobutyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can lead to changes in cellular pathways, resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-((4-Carbamoylphenyl)amino)-4-oxobutyl)benzamide
  • N-(4-((4-Carbamoylphenyl)amino)-4-oxobutyl)pyridine-3-carboxamide

Uniqueness

N-(4-((4-Carbamoylphenyl)amino)-4-oxobutyl)thiophene-3-carboxamide is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with benzene or pyridine rings.

Properties

Molecular Formula

C16H17N3O3S

Molecular Weight

331.4 g/mol

IUPAC Name

N-[4-(4-carbamoylanilino)-4-oxobutyl]thiophene-3-carboxamide

InChI

InChI=1S/C16H17N3O3S/c17-15(21)11-3-5-13(6-4-11)19-14(20)2-1-8-18-16(22)12-7-9-23-10-12/h3-7,9-10H,1-2,8H2,(H2,17,21)(H,18,22)(H,19,20)

InChI Key

UANGJHYHGWKFEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)CCCNC(=O)C2=CSC=C2

Origin of Product

United States

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